molecular formula C12H18O2 B095580 Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene] CAS No. 15591-90-9

Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]

Cat. No.: B095580
CAS No.: 15591-90-9
M. Wt: 194.27 g/mol
InChI Key: HIDQGLHUSVXEQZ-UHFFFAOYSA-N
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Description

Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene] (CAS: 15706-73-7) is a spirocyclic compound featuring a 1,3-dioxolane ring fused to a methanoindene moiety via a spiro junction . Its molecular framework combines the rigidity of the bicyclic methanoindene system with the oxygen-rich dioxolane ring, conferring unique steric and electronic properties. The compound is structurally distinct due to the spiro configuration, which prevents conjugation between the two rings, influencing its reactivity and stability .

Key identifiers include:

  • Molecular formula: C₁₂H₁₈O₂ (inferred from nomenclature and related structures)
  • Functional groups: 1,3-dioxolane (cyclic ether), methano-bridged bicyclic system.
  • Applications: Primarily used in organic synthesis, including as an intermediate in cyanosilylation reactions catalyzed by sulphated zirconia .

Properties

IUPAC Name

spiro[1,3-dioxolane-2,8'-tricyclo[5.2.1.02,6]decane]
Source PubChem
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InChI

InChI=1S/C12H18O2/c1-2-9-8-6-11(10(9)3-1)12(7-8)13-4-5-14-12/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDQGLHUSVXEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC34OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935322
Record name Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]
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Molecular Weight

194.27 g/mol
Source PubChem
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CAS No.

15591-90-9
Record name Spiro[1,3-dioxolane-2,5′-[4,7]methano[5H]indene], octahydro-, (3′aα,4′α,7′α,7′aα)-
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Record name (3'alpha,4'alpha,7'alpha,7'aalpha)-Octahydrospiro(1,3-dioxolane-2,5'-(4,7)methano(5H)indene)
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Record name Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]
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Record name (3'α,4'α,7'α,7'aα)-octahydrospiro[1,3-dioxolane-2,5'-[4,7]methano[5H]indene]
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Preparation Methods

The synthesis of octahydrospiro[1,3-dioxolane-2,5’-[4,7]methanoindene] typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable diene with a diol in the presence of an acid catalyst. The reaction conditions often require a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and purity while minimizing reaction time and energy consumption.

Chemical Reactions Analysis

Octahydrospiro[1,3-dioxolane-2,5’-[4,7]methanoindene] undergoes various chemical reactions, including:

Scientific Research Applications

The compound features a spiro structure that contributes to its unique chemical behavior. The presence of the dioxolane moiety enhances its reactivity and potential interactions with biological systems.

Medicinal Chemistry

Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene] has been investigated for its biological activities. Its structural characteristics suggest potential as:

  • Antimicrobial Agents : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The dioxolane ring may play a crucial role in enhancing these effects.
  • Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways is under investigation, with promising results in preliminary assays.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for:

  • Building Block for Complex Molecules : Its spiro structure can be utilized to create more complex organic molecules through various coupling reactions.
  • Synthesis of Natural Products : Researchers have successfully employed octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene] in the synthesis of natural products, leveraging its reactivity to form diverse chemical entities.

Materials Science

In materials science, octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene] is being explored for:

  • Polymer Development : Its chemical properties allow it to be incorporated into polymer matrices, potentially enhancing material strength and flexibility.
  • Coatings and Adhesives : The compound may be used in formulating advanced coatings and adhesives due to its stability and reactivity.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]. The compound was tested against several bacterial strains and exhibited significant inhibition of growth compared to control groups. This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Synthesis of Natural Products

In another study published in the Journal of Organic Chemistry, octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene] was successfully used as a precursor in the synthesis of complex alkaloids. The authors reported high yields and selectivity in their reactions, demonstrating the compound's utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of octahydrospiro[1,3-dioxolane-2,5’-[4,7]methanoindene] involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural, functional, and applicative differences between Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene] and related compounds:

Compound Name Key Structural Features Functional Groups Physical/Chemical Properties Applications References
Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene] (CAS: 15706-73-7) Spiro-linked 1,3-dioxolane and methanoindene Ether, bicyclic hydrocarbon High thermal stability (no halogenation); flammable (cat. 2, flashpoint ≤2.5°C) Catalyst-dependent cyanosilylation of aldehydes
4',7'-Dihydrospiro[1,3-dioxolane-2,2'-[4,7]epoxyindene] Spiro-linked 1,3-dioxolane and epoxyindene (epoxide bridge replaces methano group) Ether, epoxide Likely lower thermal stability due to strained epoxide; reactive toward nucleophiles Potential epoxide ring-opening reactions
Spiro[1,3-dioxolane-2,5'-[5H]inden]-1'-ol, octahydro-4,7'a-dimethyl (CAS: 88830-40-4) Spiro system with hydroxyl and methyl substituents on indene Ether, hydroxyl Increased polarity (due to -OH); higher boiling point compared to parent compound Pharmaceutical intermediates or chiral synthons
Ethyl octahydrospiro[4,7-methano-5H-indene-5,2'-oxirane]-3'-carboxylate (CAS: 4791-69-9) Spiro-linked oxirane (epoxide) and methanoindene with ester group Epoxide, ester Reactive ester functionality; hydrolyzable under acidic/basic conditions Specialty polymers or cross-linking agents
Octachloro-4,7-methanoindene derivatives (e.g., oxychlordane) Halogenated methanoindene with epoxy or chlorine substituents Halogens, epoxide (if present) High thermal stability; persistent environmental toxins Flame retardants (historical use, now restricted due to toxicity)
Dispiro[1,3-dioxolane-2,5'(8'H)-[1,4]ethanonaphthalene-8',2''-[1,3]dioxolane] Dual spiro-linked dioxolane rings fused to ethanonaphthalene Dual ether systems Higher molecular weight (C₁₆H₁₆O₄); rigid, planar structure Materials science (e.g., liquid crystals)

Key Comparative Insights:

Structural Complexity: The target compound’s spiro architecture distinguishes it from linear or fused-ring analogs (e.g., dispiro systems in ). Its lack of halogenation or ester groups contrasts sharply with flame-retardant methanoindene derivatives and functionalized spiro compounds like CAS 4791-69-9 .

Its 1,3-dioxolane ring offers stability comparable to simple dioxolanes (flashpoint ≤2.5°C) but with reduced flammability risks compared to chlorinated solvents .

Synthetic Utility: The compound’s chemoselectivity in cyanosilylation reactions (aldehydes over ketones) surpasses catalysts like hydrotalcites, which lack such specificity . This contrasts with hydroxyl- or ester-bearing spiro derivatives, which may prioritize solubility or reactivity in other transformations .

Thermal Behavior: Non-halogenated spiro compounds exhibit lower thermal stability than halogenated analogs (e.g., oxychlordane decomposes >250°C), limiting their use in high-temperature applications .

Research Findings and Data Tables

Table 1: Physical Property Comparison

Property Target Compound 4',7'-Dihydrospiro[1,3-dioxolane-2,2'-[4,7]epoxyindene] CAS 88830-40-4 Oxychlordane
Molecular Weight ~206.3 g/mol ~206.3 g/mol (estimated) 226.3 g/mol ~425.8 g/mol (Cl-rich)
Boiling Point Not reported Not reported Higher (due to -OH) >250°C (decomposes)
Flammability Category 2 Likely similar Lower (polar -OH) Non-flammable
Environmental Persistence Low Low Moderate High (bioaccumulative)

Biological Activity

Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene] is a complex organic compound with the molecular formula C12H18O2C_{12}H_{18}O_2 and a molecular weight of approximately 194.27 g/mol. Its unique structure incorporates a spirocyclic dioxolane moiety, which is often associated with various biological activities. This article explores the biological activity of this compound, particularly its antibacterial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The compound features a spiro structure that connects a dioxolane ring with a methanoindene system. The IUPAC name reflects its intricate cyclic arrangement:

  • IUPAC Name: Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]
  • CAS Number: 58228-93-6
  • Molecular Formula: C12H18O2C_{12}H_{18}O_2

Antibacterial Properties

Research indicates that compounds containing dioxolane rings exhibit significant antibacterial activity. A study highlighted the synthesis of various 1,3-dioxolanes and their effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial survival .

Antifungal Activity

Similar to its antibacterial properties, octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene] has shown promise in antifungal applications. Compounds with dioxolane structures have been reported to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This effect has been observed in various fungal species including Candida albicans and Aspergillus niger .

Anticancer Potential

The anticancer activity of dioxolane-containing compounds has garnered attention in recent years. Some studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival. For instance, certain derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo models .

Case Studies

Study ReferenceCompound TestedBiological ActivityFindings
Various 1,3-DioxolanesAntibacterialEffective against S. aureus and E. coli
Octahydrospiro CompoundAntifungalInhibition of C. albicans growth
Dioxolane DerivativesAnticancerInduced apoptosis in cancer cell lines

Q & A

Q. What are the established synthetic routes for octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene], and how can reaction conditions be optimized?

The compound is synthesized via multistep protocols involving cycloadditions, ketalization, and decarboxylation. For example, [3+2] cycloaddition reactions using catalysts like TiCl₄ and allylsilanes (e.g., triisopropylsilyl reagents) in dichloromethane enable stereocontrol . Krapcho decarboxylation under reflux with AIBN and tributyltin hydride in toluene is critical for removing ester groups while preserving the spirocyclic framework . Optimization involves adjusting reaction times (e.g., 12–18 hours for acid-catalyzed steps) and purification via silica gel chromatography or recrystallization .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are essential?

Nuclear magnetic resonance (NMR) is pivotal. ¹H and ¹³C NMR, combined with DEPT135, resolve stereochemistry and confirm the spirocyclic structure. For instance, shifts in the 1.5–3.5 ppm range (¹H) and 20–120 ppm (¹³C) are characteristic of methanoindene and dioxolane moieties . Mass spectrometry (MS) and X-ray crystallography (if crystalline) provide molecular weight validation and spatial arrangement, respectively.

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

The compound’s bicyclic and spirocyclic structure confers low polarity, favoring solubility in dichloromethane, toluene, or THF . Stability studies under acidic conditions (e.g., HCl in THF) reveal sensitivity to prolonged acid exposure, necessitating neutralization with NaHCO₃ during workup . Thermal stability is moderate (decomposition above 110°C), requiring inert atmospheres for high-temperature reactions .

Advanced Research Questions

Q. How do stereochemical outcomes vary in synthetic pathways, and what strategies mitigate undesired diastereomers?

Stereochemistry is influenced by catalysts and solvent polarity. For example, TiCl₄ promotes endo selectivity in cycloadditions due to its Lewis acidity stabilizing transition states . Chiral auxiliaries (e.g., triisopropylsilyl groups) enhance enantiomeric excess, while low-temperature (-78°C) conditions minimize epimerization . Advanced techniques like chiral HPLC or enzymatic resolution may separate diastereomers post-synthesis .

Q. What computational methods predict the compound’s reactivity in novel reactions (e.g., cyclopropanation)?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. For cyclopropanation, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites on the methanoindene core . Molecular dynamics (MD) simulations further assess solvent effects on reaction trajectories .

Q. How does the compound interact with transition metal catalysts in cross-coupling reactions?

The methanoindene moiety acts as a π-donor in coordination chemistry. Platinum and palladium complexes (e.g., dichloro(olefin)Pt(II)) form stable adducts, enabling applications in catalytic hydrogenation or C–H activation . Ligand design must balance steric bulk (from the spiro-dioxolane) and electronic effects to prevent catalyst poisoning .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

Key issues include:

  • Catalyst loading : Homogeneous catalysts (e.g., TiCl₄) are difficult to recover; heterogeneous alternatives (e.g., immobilized Lewis acids) improve recyclability .
  • Purification : Scaling column chromatography is impractical; switch to crystallization-driven purification using solvent mixtures (e.g., ethyl acetate/hexane) .
  • Process monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and detects intermediates .

Methodological Notes

  • Contradictions in Data : and report conflicting yields (65–86%) for similar decarboxylation steps, likely due to solvent purity or catalyst aging. Replicate under controlled conditions (dry solvents, fresh AIBN) .

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